molecular formula C13H18O2 B8185232 (3-Benzyloxymethyl-cyclobutyl)-methanol

(3-Benzyloxymethyl-cyclobutyl)-methanol

Cat. No.: B8185232
M. Wt: 206.28 g/mol
InChI Key: QGHAORMEKXCCIC-UHFFFAOYSA-N
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Description

(3-Benzyloxymethyl-cyclobutyl)-methanol is a chemical compound with the molecular formula C12H16O2 It is characterized by a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyloxymethyl-cyclobutyl)-methanol typically involves the reduction of 3-(benzyloxymethyl)cyclobutanone. One common method includes the use of L-Selectride as a reducing agent in tetrahydrofuran (THF) at low temperatures, specifically around -70°C . The reaction proceeds as follows:

  • Dissolve 3-(benzyloxymethyl)cyclobutanone in THF.
  • Add L-Selectride solution dropwise while maintaining the reaction temperature below -65°C.
  • Stir the reaction mixture until the reduction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyloxymethyl-cyclobutyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of cyclobutyl derivatives.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like L-Selectride and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(benzyloxymethyl)cyclobutanone or 3-(benzyloxymethyl)cyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutyl derivatives.

    Substitution: Formation of various substituted cyclobutyl compounds.

Scientific Research Applications

(3-Benzyloxymethyl-cyclobutyl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Benzyloxymethyl-cyclobutyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyloxymethyl-cyclobutyl)-methanol is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[3-(phenylmethoxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-8-12-6-13(7-12)10-15-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHAORMEKXCCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
O=CC1CC(COCc2ccccc2)C1
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Synthesis routes and methods II

Procedure details

In a 10 mL flask with 1-methylene-3-benzyloxymethyl-cyclobutane (1.54 g, 8.19 mmol) inside, dry THF 11 mL was added under argon to give a colorless solution. Then cool this to 0° C., 9-BBN (0.5 M in THF, 27.4 mL, 13.7 mmol) was added drop by drop. This was allowed to warm up to ambient temperature and was left stirring for 22 hr, after which time the reaction mixture was cooled to 0° C. and H2O (0.9 mL), 3 N NaOH (2.7 mL) and 30% H2O2 (2.8 mL) were added successively. After stirring for 1 hr, 2 N HCl and saturated NH4Cl were added. The mixture was extracted with EtOAc and the separated organic phase was dried over MgSO4 and solvent evaporation gave the crude oily product, which was purified by silica gel flash chromatography (Hexane: EtOAc=3:1) to give a colorless oil (cis/trans=211, 1.44 g, 85%, Rf=0.16 (Hexane: EtOAc=3:1)). 1H NMR (CDCl3, 400 MHz): δ 1.52-1.60 (m), 1.86-1.90 (m), 2.12-2.19 (m), 2.36-2.64 (m), 3.39-3.41 (d, J=8), 3.49-3.51 (d, J=8), 3.54-3.56 (d, J=8), 3.64-3.66 (d, J=8), 4.51 (s), 4.53 (s), 7.2-7.4 (m). MS (FAB): expected for C13H18O2 (M+H)+ 207.28. Found 207.13807.
Quantity
1.54 g
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reactant
Reaction Step One
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11 mL
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solvent
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27.4 mL
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0 (± 1) mol
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0 (± 1) mol
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2.7 mL
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2.8 mL
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0.9 mL
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Reaction Step Four

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